molecular formula C7H17NO3S B013560 NDSB-195 CAS No. 160255-06-1

NDSB-195

Cat. No.: B013560
CAS No.: 160255-06-1
M. Wt: 195.28 g/mol
InChI Key: NNCRHRDBFDCWPA-UHFFFAOYSA-N
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Description

Dimethylethylammoniumpropane sulfonate is a zwitterionic solubilizing agent with usefulness in protein crystallization.

Biological Activity

NDSB-195, or dimethylethylammonium propane sulfonate, is a member of the non-detergent sulfobetaine (NDSB) family. It is recognized for its role as a protein stabilizer, facilitating various biochemical processes such as protein renaturation and preventing aggregation. This article examines the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

  • Chemical Name: Dimethylethylammonium propane sulfonate
  • CAS Number: 160255-06-1
  • Molecular Formula: C₇H₁₇NO₃S
  • Zwitterionic Nature: this compound is zwitterionic across a wide pH range, which contributes to its stability in biological systems .

This compound enhances protein dynamics and stability through several mechanisms:

  • Protein Stabilization : It stabilizes proteins against denaturation by guanidium chloride, enhancing their flexibility without compromising stability .
  • Facilitation of Protein Crystallization : this compound aids in the crystallization and refolding of proteins, which is crucial for structural studies .
  • Prevention of Aggregation : It prevents protein aggregation, a common issue in protein purification and analysis .

Biological Activity Insights

Research has demonstrated that this compound can enhance the dynamics of specific protein regions while maintaining overall stability. For instance, studies using nuclear magnetic resonance (NMR) have shown that this compound increases the microsecond-millisecond dynamics of the β4-α2 loop in ubiquitin, a model protein for studying protein behavior . This dual effect—enhancing flexibility while improving stability—is particularly valuable in biopharmaceutical applications.

Applications in Research

This compound has a wide range of applications in biochemical research:

  • Protein Purification : It serves as an effective additive during protein purification processes, improving yield and purity by preventing aggregation .
  • Structural Biology : Its role as a crystallization aid allows researchers to obtain high-quality crystals necessary for X-ray crystallography .
  • Drug Formulation : this compound is utilized as a drug excipient to enhance the solubility and stability of pharmaceutical compounds .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

StudyFindings
Yoshi et al. (2016)Demonstrated that this compound enhances the dynamics of ubiquitin while increasing its resistance to denaturation by guanidium chloride .
Wakuda et al. (2020)Investigated the effects of this compound on various proteins using relaxation dispersion analysis, confirming its role in stabilizing dynamic structures without affecting static conformations .
Merck Millipore (2013)Reported on the utility of this compound in preventing protein aggregation during purification processes, enhancing overall yield and functionality .

Scientific Research Applications

Key Applications

  • Protein Stabilization
    • NDSB-195 is effective in enhancing the stability and flexibility of proteins, particularly ubiquitin. It has been shown to improve the dynamics of the β4-α2 loop of ubiquitin, thereby increasing resistance to denaturation by guanidine chloride .
  • Prevention of Protein Aggregation
    • The compound prevents protein aggregation during biochemical processes, making it useful in the purification and crystallization of proteins . This characteristic is critical for maintaining protein functionality during experimental procedures.
  • Facilitation of Protein Renaturation
    • This compound aids in the renaturation of chemically and thermally denatured proteins, which is vital for recovering active proteins from inclusion bodies or misfolded states .
  • Buffering Agent
    • It serves as a buffering agent in various biochemical reactions due to its zwitterionic nature, which helps maintain stable pH conditions during experiments .
  • Drug Formulation
    • This compound is utilized as a drug excipient to improve solubility and stability of pharmaceutical compounds, enhancing their bioavailability and effectiveness .
  • Crystallization Aids
    • The compound has been employed in the crystallization of proteins for X-ray diffraction studies, contributing to structural biology research by providing high-quality crystals necessary for detailed analysis .

Case Studies

Study ReferenceApplicationFindings
Wang et al., 2016Protein DynamicsShowed that this compound enhances the dynamics and stability of ubiquitin, indicating its dual role in protein stabilization .
Mizukoshi et al., 2015Oligomerization SuppressionDemonstrated that this compound effectively suppresses the oligomerization of problematic compounds, showcasing its utility in pharmaceutical applications .
Xiang et al., 2008Interaction with Growth FactorsInvestigated this compound's interaction with acidic fibroblast growth factor, emphasizing its role in preventing aggregation during biochemical processes .
Suwa et al., 2008Crystallization of DNA-binding ProteinsUsed this compound to enhance stability and quality in crystallization processes for X-ray diffraction analysis .

Properties

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160255-06-1
Record name 5 dimethylethyl-(3-sulfopropyl)ammonium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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